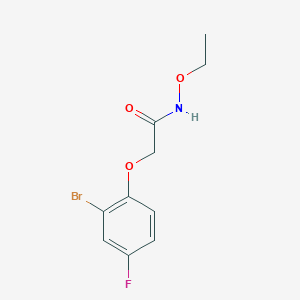
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenylcyclopentyl ring and a dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide typically involves the reaction of 2,5-dimethoxyaniline with 1-phenylcyclopentanone in the presence of a formylating agent. Common formylating agents include formic acid or formic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy groups on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may be exploited to create novel drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The formamide group can form hydrogen bonds with target proteins, while the phenyl and cyclopentyl rings provide hydrophobic interactions that enhance binding affinity.
Comparaison Avec Des Composés Similaires
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclohexyl)formamide
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcycloheptyl)formamide
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclooctyl)formamide
Comparison: Compared to its similar compounds, N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide has a unique cyclopentyl ring, which may confer distinct chemical and biological properties. The size and flexibility of the cyclopentyl ring can influence the compound’s reactivity, binding affinity, and overall stability. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C20H23NO3/c1-23-17-10-11-19(24-2)18(14-17)21(15-22)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
Clé InChI |
NLKJTNDKNGFBPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N(C=O)C2(CCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)






![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)


